

The Biocidal and Fungicidal Properties of Sodium 2-mercaptobenzothiazole: A Technical Guide

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Compound of Interest

Compound Name: *Sodium 2-mercaptobenzothiazole*

Cat. No.: *B1227427*

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Introduction

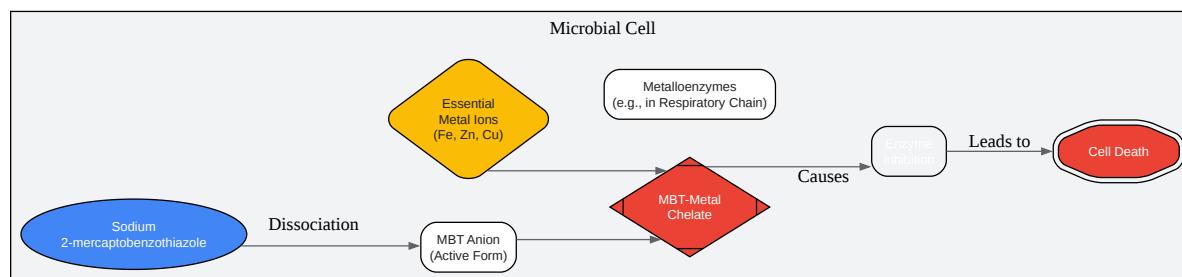
Sodium 2-mercaptobenzothiazole, the sodium salt of 2-mercaptobenzothiazole (MBT), is a versatile chemical compound with established applications as a corrosion inhibitor and a biocide in various industrial products.^{[1][2][3]} Its utility as a microbiocide and bacteriostat stems from its ability to control the growth of mold, mildew, bacteria, and fungi that can cause the degradation of aqueous industrial products such as adhesives, paints, and metalworking fluids. ^[1] This technical guide provides an in-depth overview of the biocidal and fungicidal properties of **Sodium 2-mercaptobenzothiazole**, with a focus on its mechanism of action, available efficacy data, and the experimental protocols used for its evaluation.

While extensive research has been conducted on the antimicrobial properties of 2-mercaptobenzothiazole (MBT) and its derivatives, specific quantitative data for the sodium salt is less prevalent in publicly available literature. Therefore, this guide will primarily focus on the data available for MBT as a proxy for the activity of its sodium salt, **Sodium 2-mercaptobenzothiazole**, which readily dissociates in aqueous environments to the active MBT anion.

Mechanism of Action

The primary mechanism underlying the biocidal and fungicidal activity of 2-mercaptobenzothiazole is believed to be its ability to chelate essential metal ions.^[4] Many enzymes crucial for microbial respiration and other vital metabolic processes are metalloenzymes, requiring metal ions such as iron (Fe), zinc (Zn), and copper (Cu) as cofactors. By binding to these metal ions, MBT can effectively inhibit the activity of these enzymes, leading to a disruption of cellular processes and ultimately, cell death.

Specifically, it has been suggested that MBT may interfere with the respiratory chain at the level of flavoproteins or quinones and Fe-S clusters.^[5] This disruption of the electron transport chain would inhibit ATP synthesis, a critical process for cellular energy. Furthermore, the thiol group (-SH) in the MBT molecule is considered essential for its toxicity.^[6]



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Proposed Mechanism of Action of **Sodium 2-mercaptobenzothiazole**.

Biocidal and Fungicidal Efficacy Data

The following tables summarize the available quantitative data on the antimicrobial activity of 2-mercaptobenzothiazole (MBT) and its derivatives. This data provides an indication of the potential efficacy of **Sodium 2-mercaptobenzothiazole**.

Table 1: Minimum Inhibitory Concentration (MIC) Data for 2-Mercaptobenzothiazole and Derivatives

Compound	Microorganism	MIC (μ g/mL)	Reference
2-Mercaptobenzothiazole (MBT)	Candida strains (15)	1 - 78 (50% growth inhibition)	[6]
2-Mercaptobenzothiazole (MBT)	Aspergillus niger	33 (100% growth inhibition)	[6]
2-Mercaptobenzothiazole (MBT)	Microsporum gypseum	>50	[6]
2-Mercaptobenzothiazole (MBT)	Epidermophyton floccosum	>50	[6]
2-(Thiocyanomethylthio)benzothiazole	Aspergillus niger	75 ppm	[6]
2-(Thiocyanomethylthio)benzothiazole	Penicillium roqueforti	50 ppm	[6]
2-(Thiocyanomethylthio)benzothiazole	Chaetomium globosum	50 ppm	[6]
6-CF ₃ -MBT derivative	Staphylococcus aureus	3.12	[6]
6-NO ₂ -MBT derivative	Staphylococcus aureus	12.5	[6]
6-NO ₂ -MBT derivative	Escherichia coli	25	[6]
2-(alkenylthio)-5-aminobenzothiazole derivative	Candida albicans	15.6	[6]

Azo clubbed benzothiazole analogues	Staphylococcus aureus	312.5–1250	[7]
Azo clubbed benzothiazole analogues	Escherichia coli	312.5–1250	[7]
Thiazolidin-4-one derivatives of benzothiazole	Pseudomonas aeruginosa	90-180	[7]
Thiazolidin-4-one derivatives of benzothiazole	Escherichia coli	90-180	[7]
N-naphthalen-1-yl-propenamide benzothiazole derivative	Yersinia enterocolitica	187.5	[7]

Table 2: Zone of Inhibition Data for 2-Mercaptobenzothiazole Derivatives

Compound	Microorganism	Zone of Inhibition (mm)	Reference
Azetidinone derivative (4-OH-C ₆ H ₄)	Staphylococcus aureus	16 - 22	[6]
Azetidinone derivative (4-OH-C ₆ H ₄)	Aspergillus niger	16 - 22	[6]
Azetidinone derivative (2-Cl-C ₆ H ₄)	Staphylococcus aureus	16 - 22	[6]
Azetidinone derivative (2-Cl-C ₆ H ₄)	Aspergillus niger	16 - 22	[6]
Azetidinone derivative (3-OH-C ₆ H ₄)	Candida albicans	16 - 22	[6]
Azetidinone derivative (3-Cl-C ₆ H ₄)	Candida albicans	16 - 22	[6]
Thiazolidine-4-one derivative (2-OCH ₃ -C ₆ H ₄)	Escherichia coli	20 - 25	[6]
Thiazolidine-4-one derivative (2-OCH ₃ -C ₆ H ₄)	Candida albicans	20 - 25	[6]
Thiazolidine-4-one derivative (2-OCH ₃ -C ₆ H ₄)	Candida parapsilosis	20 - 25	[6]
2-bromomethyl mesitylene derivative	Bacillus subtilis	9 - 11	[7]
2-bromomethyl mesitylene derivative	Staphylococcus aureus	9 - 11	[7]
1,4-bis(bromomethyl) durene derivative	Bacillus subtilis	9 - 11	[7]

1,4-bis(bromomethyl)durene derivative	Staphylococcus aureus	9 - 11	[7]
Acetamide derivatives	Various bacteria	Moderate to good activity	[8][9]

Experimental Protocols

Standardized methods are crucial for evaluating the biocidal and fungicidal properties of chemical compounds. The following are generalized protocols based on established methodologies that can be adapted for testing **Sodium 2-mercaptobenzothiazole**.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

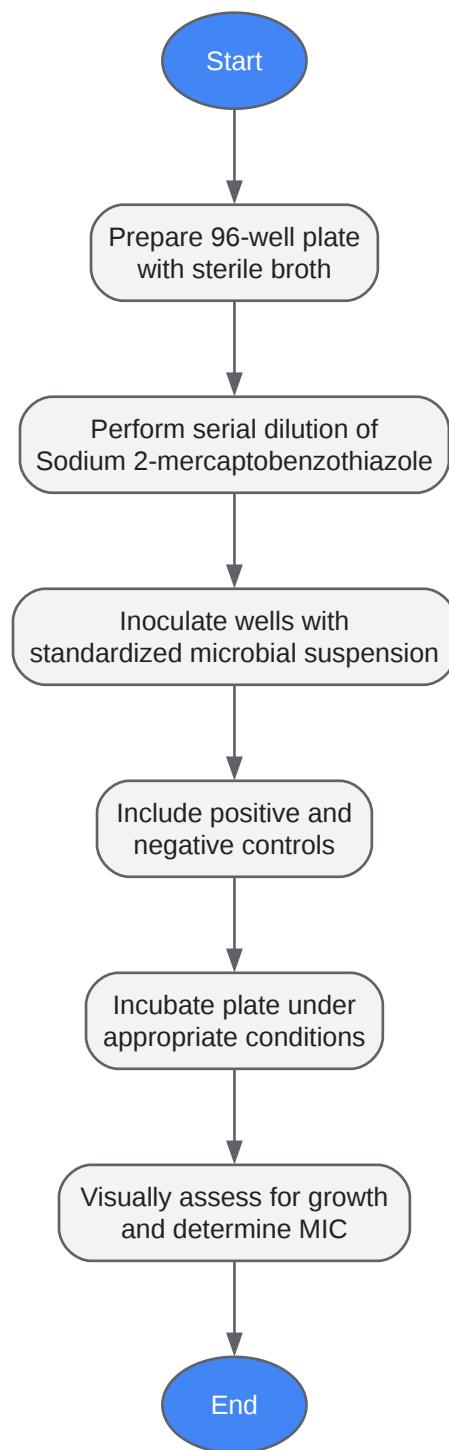
Materials:

- 96-well microtiter plates
- Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
- Standardized microbial inoculum (e.g., 0.5 McFarland standard)
- **Sodium 2-mercaptobenzothiazole** stock solution
- Incubator

Procedure:

- Preparation of Microtiter Plates: Add a defined volume of sterile broth to all wells of a 96-well plate.
- Serial Dilution: Create a serial two-fold dilution of the **Sodium 2-mercaptobenzothiazole** stock solution across the wells of the plate.

- Inoculation: Add a standardized inoculum of the test microorganism to each well.
- Controls: Include a positive control (broth with inoculum, no biocide) and a negative control (broth only).
- Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-35°C for 48-72 hours for fungi).
- Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).



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Generalized workflow for MIC determination by broth microdilution.

Determination of Zone of Inhibition by Agar Well Diffusion

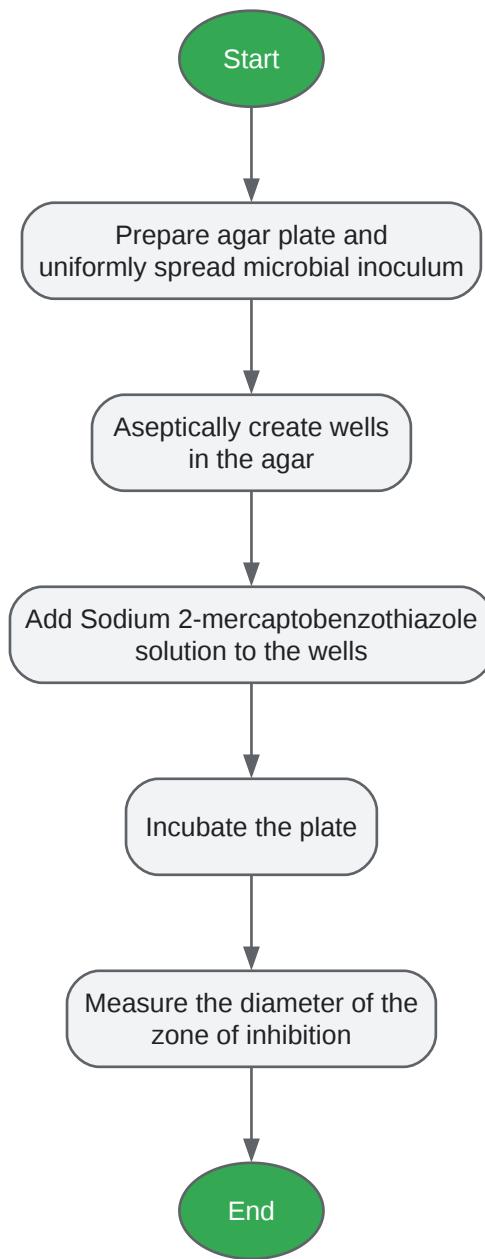
The agar well diffusion method is used to assess the antimicrobial activity of a substance by measuring the area around a well (containing the substance) where microbial growth is inhibited.

Materials:

- Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
- Standardized microbial inoculum
- Sterile cork borer or pipette tip
- **Sodium 2-mercaptoprobenzothiazole** solution of known concentration

Procedure:

- Inoculation of Agar Plate: Uniformly spread a standardized inoculum of the test microorganism onto the surface of the agar plate.
- Well Creation: Aseptically create wells of a defined diameter in the agar.
- Application of Test Substance: Add a specific volume of the **Sodium 2-mercaptoprobenzothiazole** solution to each well.
- Incubation: Incubate the plates under suitable conditions.
- Measurement: After incubation, measure the diameter of the clear zone of no growth around each well. A larger diameter indicates greater antimicrobial activity.



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